molecular formula C9H8ClNO B1620994 8-Chloro-2,3-dihydro-1H-quinolin-4-one CAS No. 21617-11-8

8-Chloro-2,3-dihydro-1H-quinolin-4-one

Cat. No. B1620994
CAS RN: 21617-11-8
M. Wt: 181.62 g/mol
InChI Key: SZZZZSAMIAZSIE-UHFFFAOYSA-N
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Description

8-Chloro-2,3-dihydro-1H-quinolin-4-one , also known as 8-chloro-3,4-dihydroquinolin-2(1H)-one , is a nitrogen-containing heterocyclic compound. It serves as a core structural component in various biologically active molecules. The quinolinone scaffold has drawn attention due to its potential pharmacological applications .


Molecular Structure Analysis

The molecular structure of 8-Chloro-2,3-dihydro-1H-quinolin-4-one consists of a quinolinone ring with a chlorine atom at the 8-position. The fused bicyclic system provides rigidity and contributes to its biological activity. Understanding the spatial arrangement of atoms within this structure is crucial for predicting its interactions with biological targets .


Chemical Reactions Analysis

8-Chloro-2,3-dihydro-1H-quinolin-4-one can participate in various chemical reactions. These reactions may involve functionalization of the quinolinone ring, substitution at the 8-position, or modification of the carbonyl group. Researchers have explored synthetic routes to access modified DHQ derivatives with diverse biological properties .


Physical And Chemical Properties Analysis

  • Stability : Investigating its stability under various conditions (e.g., temperature, pH) is essential for drug development .

Scientific Research Applications

Synthesis and Cytotoxicity

  • Synthesis and Derivatives : 8-Chloro-2,3-dihydro-1H-quinolin-4-one is used in the synthesis of various heterocyclic quinones, like 11H-indolo[3,2-c]quinolinediones. These derivatives are obtained through processes like Fischer's indole synthesis and exhibit significant cytotoxic properties (Helissey et al., 1989).

Coordination Chemistry

  • Metal Coordination : This compound shows adaptability in coordination chemistry, particularly with metals like zinc and mercury. The diverse coordination modes of derivatives of 8-Chloro-2,3-dihydro-1H-quinolin-4-one provide various environments to metal centers, indicating potential applications in material sciences and catalysis (Ardizzoia et al., 2010).

Structure and Reactivity

  • Structural Analysis and Reactivity : The structure and reactivity of chloro derivatives of 3-hydroxy-2-phenylquinolin-4(1H)-ones, which can be synthesized from 8-Chloro-2,3-dihydro-1H-quinolin-4-one, have been studied for their cytostatic properties. These studies contribute to understanding the structural basis of biological activity and potential medicinal applications (Hradil et al., 2004).

Biological Activities

  • Photochemotherapeutic Agents : Some derivatives of 8-Chloro-2,3-dihydro-1H-quinolin-4-one exhibit biological activities like inhibition of topoisomerase II and potential use as photochemotherapeutic agents. Their properties such as photobinding to DNA and lack of mutagenicity or skin phototoxicity make them candidates for further investigation in cancer therapy (Chilin et al., 2003).

Complex Synthesis

  • Complex Synthesis for Potential Applications : The synthesis and structural studies of dimethyltin(IV) quinolin-8-olates, derived from 8-Chloro-2,3-dihydro-1H-quinolin-4-one, have been explored. These studies contribute to the understanding of complex chemical structures and their potential applications in various fields (Basu Baul et al., 2013).

Antimicrobial and Antitumour Activity

  • Palladium(II) Complexes with Derivatives : Research on [Pd(XQ)2] complexes, where XQ includes derivatives of 8-Chloro-2,3-dihydro-1H-quinolin-4-one, revealed their potential in low-dimensional compounds containing bioactive ligands. These complexes have been analyzed for their structure, thermal stability, and antimicrobial activity, indicating their relevance in medicinal chemistry and materials science (Vranec & Potočňák, 2013).

DNA Intercalation and Cancer Therapy

  • DNA Intercalation and Anticancer Activity : Certain derivatives of 8-Chloro-2,3-dihydro-1H-quinolin-4-one, like chloro-PTQ and morpholino-PTQ, demonstrate the ability to intercalate with DNA, leading to potential applications in cancer therapy. Their high binding affinity and induced helicity in DNA structure make them notable for their cytotoxicity against various cancer cell lines (Shahabuddin et al., 2009).

Polymer Synthesis and Antimicrobial Activity

  • Copolymer Synthesis for Antimicrobial Applications : The synthesis of copolymers from 4-chloro-3-methyl phenyl methacrylate and 8-quinolinyl methacrylate, derivatives of 8-Chloro-2,3-dihydro-1H-quinolin-4-one, has been explored. These copolymers exhibit significant antimicrobial activity against bacteria, fungi, and yeast, suggesting their potential use in biomedical applications (Patel et al., 2005).

Alzheimer's Disease Research

  • Anti-Alzheimer's Agents : Acridine-chromenone and quinoline-chromenone hybrids, derived from 8-Chloro-2,3-dihydro-1H-quinolin-4-one, have been synthesized and evaluated as potential anti-Alzheimer's agents. These compounds show promise in inhibiting cholinesterases and β-secretase, crucial in Alzheimer's disease treatment (Najafi et al., 2016).

Zinc Sensing in Biological Systems

  • Biological Zinc Sensing : Compounds like QZ1 and QZ2, derived from 8-Chloro-2,3-dihydro-1H-quinolin-4-one, have been developed for sensing biological Zn(II). These compounds exhibit low background fluorescence with highly emissive Zn(II) complexes, making them useful in biological research and potential medical applications (Nolan et al., 2005).

Safety And Hazards

  • Handling Precautions : Researchers must follow safety protocols when working with this compound due to its potential hazards .

Future Directions

  • Drug Development : Consider this scaffold for drug design and optimization .

: 2,3-Dihydroquinazolin-4 (1H)-one as a privileged scaffold in drug design : 8-Chloro-3,4-dihydroquinolin-2(1H)-one | 83229-23-6 - ChemicalBook

properties

IUPAC Name

8-chloro-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZZZSAMIAZSIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351468
Record name 8-Chloro-2,3-dihydro-1H-quinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665546
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

8-Chloro-2,3-dihydro-1H-quinolin-4-one

CAS RN

21617-11-8
Record name 8-Chloro-2,3-dihydro-1H-quinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P HELISSEY, S GIORGI-RENAULT… - Chemical and …, 1989 - jstage.jst.go.jp
4-Chloro-&methoxy—11H-indolo [3, 2-c] quinoline could be obtained from 8—chloro-2, 3-dihydro-1H-quinolin-4-one and 4—methoxyphenylhydrazine by applying Fischer’s indole …
Number of citations: 14 www.jstage.jst.go.jp

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